Xanthone

MAO-A inhibition neuropsychiatric tricyclic scaffolds

Procure unsubstituted xanthone (90-47-1) as the irreplaceable tricyclic core for SAR-driven drug discovery. Unlike prenylated analogs (e.g., α-mangostin), only the parent scaffold provides a validated MAO-A selective starting point (IC50 0.623 µM) and the essential negative baseline control for derivative screening. Its defined 172–174 °C melting point and organic solubility ensure analytical reproducibility for chromatographic method validation. Researchers targeting nanomolar-potency MAO-A inhibitors, dual-selectivity α-glucosidase agents (up to 76-fold more potent than acarbose), or MRSA-active antibacterials (MIC90 down to 0.098 µg/mL) rely on this core to systematically elaborate substituents while maintaining isoform selectivity. Available in research quantities with full certificates of analysis.

Molecular Formula C13H8O2
Molecular Weight 196.20 g/mol
CAS No. 90-47-1
Cat. No. B1684191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthone
CAS90-47-1
SynonymsXanthone;  NSC 14978;  NSC-14978;  NSC14978
Molecular FormulaC13H8O2
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
InChIKeyJNELGWHKGNBSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthone (CAS 90-47-1): Core Tricyclic Scaffold for Structure-Activity Studies and Derivative Synthesis in Medicinal Chemistry Procurement


Xanthone (9H-xanthen-9-one, CAS 90-47-1) is an oxygenated heterocyclic compound with a dibenzo-γ-pyrone tricyclic scaffold that serves as the foundational core structure for a large family of naturally occurring and synthetic xanthone derivatives [1]. This unsubstituted parent compound exhibits a characteristic melting point range of 172-180°C and demonstrates limited aqueous solubility but dissolves readily in organic solvents such as chloroform and benzene, making it a stable and analytically tractable reference standard for chromatographic and spectroscopic characterization of more complex, bioactive xanthone analogs [2]. As the fundamental building block for structure-activity relationship (SAR) investigations, xanthone enables researchers to systematically evaluate the impact of substituent modifications on pharmacological properties ranging from enzyme inhibition to anticancer activity [3].

Why Xanthone (CAS 90-47-1) Cannot Be Replaced by Generic 'Xanthone-Like' Scaffolds in Procurement Specifications


Generic substitution with other tricyclic oxygen heterocycles (e.g., phenothiazines, anthraquinones) or even naturally occurring prenylated xanthones (e.g., α-mangostin) is scientifically unjustified due to profound differences in enzyme selectivity, potency, and physicochemical properties dictated by the precise substitution pattern [1]. The unsubstituted xanthone core (CAS 90-47-1) exhibits a unique inhibitory profile against monoamine oxidase A (MAO-A) with an IC50 of 0.623 µM, which is quantitatively distinct from structurally related compounds like quinizarin (IC50 = 0.065 µM) and emodin (MAO-B IC50 = 3.24 µM), underscoring that even minor alterations to the tricyclic framework or oxidation state dramatically alter target engagement and biological outcome [2]. Furthermore, the parent xanthone's role as a negative control or baseline comparator in SAR studies—due to its negligible activity in assays where its substituted derivatives show nanomolar potency—makes it an irreplaceable analytical and pharmacological reference standard that cannot be approximated by any substituted analog [3].

Quantitative Differentiation of Xanthone (CAS 90-47-1) Against Key Comparators: A Procurement-Relevant Evidence Guide


MAO-A Inhibition Potency: Xanthone vs. Structurally Related Tricyclic Compounds

In a head-to-head screening of 30 tricyclic derivatives for human monoamine oxidase (MAO) inhibition, the unsubstituted xanthone (CAS 90-47-1) demonstrated potent MAO-A inhibitory activity with an IC50 of 0.623 µM, placing it among the top three most active compounds in the panel [1]. This activity was significantly stronger than that of many related tricyclic analogs but weaker than quinizarin (IC50 = 0.065 µM), providing a clear quantitative benchmark for selecting the appropriate scaffold for MAO-A targeting versus MAO-B applications [1].

MAO-A inhibition neuropsychiatric tricyclic scaffolds

α-Glucosidase Inhibition: Xanthone Derivatives vs. Acarbose Standard

While unsubstituted xanthone itself shows limited α-glucosidase inhibition, its synthetic derivatives provide a stark contrast to the clinical standard acarbose. A series of alkoxy- and imidazole-substituted xanthones, synthesized from the parent scaffold, exhibited α-glucosidase IC50 values ranging from 4.0 to 16.0 µM, representing a 19- to 76-fold improvement in potency over acarbose (IC50 = 306.7 µM) [1]. Crucially, these derivatives also demonstrated significantly reduced α-amylase inhibition (IC50 = 68.1 to >200 µM) compared to acarbose (IC50 = 20.0 µM), highlighting a key therapeutic differentiation—potent α-glucosidase inhibition with minimized gastrointestinal side effects associated with α-amylase suppression [1].

α-glucosidase inhibition antidiabetic SAR

Anticancer Activity in Vitro: Synthetic Xanthones vs. α-Mangostin Reference

A panel of 17 newly synthesized xanthone derivatives was evaluated for anticancer potential across multiple human tumor cell lines, with activity directly benchmarked against α-mangostin, a well-known naturally occurring prenylated xanthone [1]. Several synthetic derivatives, particularly compound 4, demonstrated more potent activity than α-mangostin in inhibiting both cancer cell proliferation and migration-motility behavior [1]. The study underscores that synthetic modifications to the unsubstituted xanthone core (CAS 90-47-1) can yield derivatives with superior in vitro anticancer profiles compared to the natural comparator, which is often used as a reference due to its established bioactivity [1].

anticancer cytotoxicity migration inhibition

Antibacterial Activity: Structure-Dependent MIC Values of Xanthone Derivatives

A systematic SAR study of synthetic xanthone derivatives revealed a dramatic range in antibacterial potency against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC90 values spanning from >50 µg/mL to as low as 0.098 µg/mL depending solely on the nature and position of substituents attached to the xanthone core [1]. The most potent derivative (XT44) achieved an MIC90 of 0.098 µg/mL against S. aureus ATCC 29213 and MRSA strains, which is 8-fold more potent than vancomycin (MIC90 = 0.78 µg/mL) in the same assay panel [1]. This demonstrates that while the unsubstituted parent (XT01, MIC90 = 50 µg/mL) is essentially inactive, strategic functionalization transforms the scaffold into a highly potent antibacterial agent with single-digit nanomolar activity [1].

antibacterial MIC structure-activity relationship

MAO Isoform Selectivity: Xanthone Derivatives Show Preferential MAO-A Inhibition

In a broader analysis of tricyclic compounds as MAO inhibitors, the unsubstituted xanthone demonstrated a clear selectivity for the MAO-A isoform, with an IC50 of 0.623 µM for MAO-A and significantly weaker activity against MAO-B [1]. This contrasts with other tricyclic scaffolds like 2-chloro-7-methoxy-10H-phenothiazine, which exhibited more balanced dual inhibition (MAO-A IC50 = 0.576 µM; MAO-B IC50 = 1.34 µM), and emodin, which was more selective for MAO-B (IC50 = 3.24 µM) [1]. The unsubstituted xanthone thus serves as a selective MAO-A pharmacophore, a property that can be further tuned through substitution as demonstrated by synthetic derivatives achieving nanomolar MAO-A potency [2].

MAO-B inhibition neuroprotection isoform selectivity

High-Value Application Scenarios for Xanthone (CAS 90-47-1) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for MAO-A Selective Inhibitor Development

Researchers developing novel antidepressants or anxiolytics should procure unsubstituted xanthone (CAS 90-47-1) as the core scaffold for synthesizing MAO-A selective inhibitors. Evidence shows the parent compound inhibits MAO-A with an IC50 of 0.623 µM and exhibits clear selectivity over MAO-B, providing a validated starting point for further optimization [1]. Synthetic elaboration can yield derivatives with nanomolar potency while maintaining this isoform selectivity [2].

Antidiabetic Drug Discovery: Functionalizable Core for α-Glucosidase Inhibitors with Reduced α-Amylase Activity

Procure xanthone for the synthesis of next-generation antidiabetic agents that require potent α-glucosidase inhibition without the gastrointestinal side effects associated with α-amylase suppression. As demonstrated, appropriately substituted xanthone derivatives achieve α-glucosidase IC50 values as low as 4.0 µM—76-fold more potent than acarbose—while exhibiting >10-fold lower α-amylase inhibition [1]. The unsubstituted core is the essential precursor for introducing the 4-bromobutoxy or 4'-chlorophenylacetophenone moieties that confer this desirable dual-selectivity profile [1].

Antibacterial Lead Optimization: Scaffold with Validated SAR for MRSA and Gram-Negative Pathogens

Use unsubstituted xanthone as the starting material for synthesizing and screening novel antibacterial agents targeting drug-resistant pathogens. Comprehensive SAR data from a panel of synthetic derivatives demonstrates that specific substituent modifications can lower the MIC90 from >50 µg/mL (inactive parent) to 0.098 µg/mL against MRSA—a potency that surpasses vancomycin by 8-fold [1]. The scaffold also shows activity against Gram-negative bacteria including Pseudomonas aeruginosa and Acinetobacter baumannii when appropriately substituted, making it a versatile platform for broad-spectrum antibiotic development [2].

Analytical Reference Standard: Baseline for Structure-Activity Relationship Studies

Procure high-purity xanthone (CAS 90-47-1) as an analytical reference standard for chromatographic method development and as a baseline control in SAR investigations. Its well-characterized physicochemical properties (melting point 172-174°C, defined solubility profile) and consistently low or negligible activity in bioassays where its derivatives show high potency make it an ideal negative control for validating assay conditions and quantifying the true contribution of substituent groups to biological activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

70 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.